molecular formula C5H4BrClN2O2 B1374800 3-Bromo-4-nitropyridine hydrochloride CAS No. 1416354-31-8

3-Bromo-4-nitropyridine hydrochloride

Cat. No.: B1374800
CAS No.: 1416354-31-8
M. Wt: 239.45 g/mol
InChI Key: NFRLEIBYTXHYKN-UHFFFAOYSA-N
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Description

3-Bromo-4-nitropyridine hydrochloride (CAS 1260816-42-9) is a high-purity chemical intermediate serving as a key synthon in modern organic and medicinal chemistry. With a molecular formula of C 5 H 4 BrClN 2 O 2 and a molecular weight of 239.45 , this compound is a valuable precursor for constructing complex, nitrogen-containing heterocycles . The molecule features two orthogonal reactive sites: the nitro group can be selectively reduced to an amine, and the bromine atom is amenable to metal-catalyzed cross-coupling reactions, enabling diverse structural elaborations . This makes it an essential building block in the synthesis of bioactive molecules, including potential inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . Researchers utilize this and related nitropyridine derivatives in drug discovery programs targeting antitumor, antiviral, and anti-neurodegenerative agents . For safe handling, please refer to the associated Safety Data Sheet. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLEIBYTXHYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Nitropyridine Hydrochloride and Analogues

Regioselective Bromination Strategies

Achieving regiocontrol in the bromination of pyridine (B92270) is challenging due to the inherent electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.gov Nevertheless, several protocols have been developed to selectively install a bromine atom at the desired position.

Electrophilic Bromination Protocols

Direct electrophilic bromination of pyridine typically requires harsh conditions. nih.gov The reaction of pyridine with bromine in the presence of oleum (B3057394) or fuming sulfuric acid can yield 3-bromopyridine (B30812). ntnu.noresearchgate.net In this process, the pyridine ring is protonated under the strongly acidic conditions, and the resulting pyridinium (B92312) ion directs the incoming electrophile to the 3-position (meta-position). The conditions are often vigorous, involving elevated temperatures. researchgate.net

Another approach involves a sequence of ring-opening, halogenation, and ring-closing. This method transforms the pyridine into acyclic Zincke imine intermediates, which can undergo highly regioselective halogenation under mild conditions before the pyridine ring is reformed. nih.govresearchgate.net This strategy circumvents the low reactivity of the pyridine ring towards traditional electrophilic substitution. nih.govresearchgate.net

Metal-Catalyzed Regioselective Bromination

Transition-metal catalysis offers powerful tools for the C–H functionalization of heterocycles, including pyridines. beilstein-journals.org While direct metal-catalyzed C-H bromination at the 3-position of a 4-nitropyridine (B72724) precursor is specific, the principles of such reactions are well-established for other aromatic systems. For instance, iron(III)-based catalysts supported on metal-organic frameworks (MOFs) have been developed for the oxidative bromination of arenes with high regioselectivity and under mild conditions. rsc.org The confinement of the active metal species within the MOF pores enhances regioselectivity through shape-selective catalysis. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also extensively used to decorate pyridine rings, although these typically involve the coupling of a pre-brominated pyridine with another component rather than direct C-H bromination. researchgate.net

Optimization of Bromination Conditions

The optimization of reaction parameters is critical for maximizing the yield and regioselectivity of bromination. Factors such as the choice of brominating agent, solvent, temperature, and stoichiometry must be carefully controlled. For example, in the bromination of pyridine derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), the molar ratio of the brominating agent to the pyridine substrate is a key parameter to control in order to avoid the formation of undesired polybrominated side products. google.com

The following table illustrates the optimization of conditions for a related synthetic transformation on a pyridine derivative, highlighting the impact of various parameters.

EntryPalladium SourceLigandBaseSolventYield (%)
1Pd(OAc)₂SPhosNa₂CO₃EthanolGood
2Pd(PPh₃)₄-K₂CO₃TolueneModerate
3PdCl₂(dppf)-Cs₂CO₃DioxaneHigh
4Pd(OAc)₂P(o-tol)₃K₃PO₄Toluene/H₂OOptimized High

This table is a representative example based on optimization studies for Suzuki-Miyaura cross-coupling reactions of bromopyridines to illustrate the principles of condition optimization. researchgate.netresearchgate.net

Nitration Protocols in Pyridine Ring Functionalization

The introduction of a nitro group onto the pyridine ring is a key step in the synthesis of 3-Bromo-4-nitropyridine (B1272033) hydrochloride. This transformation is complicated by the deactivating effect of the ring nitrogen, which makes the pyridine nucleus significantly less reactive than benzene. ntnu.no

Controlled Nitration Techniques

Direct nitration of pyridine requires extreme conditions, such as treatment with potassium nitrate (B79036) in oleum at 300 °C, and typically results in poor yields. ntnu.no A far more effective and widely adopted strategy is the nitration of pyridine N-oxide. The N-oxide functional group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group selectively to the 4-position. ntnu.noresearchgate.net The reaction can be carried out with a mixture of sulfuric and nitric acid. youtube.com Following nitration, the N-oxide can be deoxygenated using reagents like PCl₃ or PBr₃ to yield the 4-nitropyridine. nih.gov

An alternative method for achieving nitration involves the use of dinitrogen pentoxide (DNP). The reaction of pyridine with DNP produces an N-nitropyridinium salt, which, upon treatment with aqueous sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine. ntnu.nopsu.edu

Sequential Nitration and Halogenation Approaches

The synthesis of 3-bromo-4-nitropyridine hydrochloride logically proceeds through a sequential functionalization of the pyridine ring. The order of the bromination and nitration steps is crucial for achieving the desired 3,4-substitution pattern.

One potential pathway involves the nitration of pre-formed 3-bromopyridine. In this sequence, the existing bromine atom and the ring nitrogen atom would direct the electrophilic nitration. A more common and controlled approach begins with the formation of 4-nitropyridine, typically via the N-oxide route as described previously. researchgate.net With the strongly deactivating and meta-directing nitro group at the 4-position, subsequent electrophilic bromination is directed to the 3-position.

A well-documented example of a sequential approach is the synthesis of 2-amino-5-bromo-3-nitropyridine. orgsyn.org This synthesis starts with the bromination of 2-aminopyridine (B139424) to produce 2-amino-5-bromopyridine. orgsyn.org This intermediate is then subjected to nitration using nitric acid in sulfuric acid, which installs the nitro group at the 3-position, yielding the final product. orgsyn.org This demonstrates a successful halogenation-then-nitration sequence where the directing effects of the substituents control the regiochemical outcome.

The following table summarizes conditions for key sequential steps in the synthesis of substituted nitropyridines.

Starting MaterialStep 1 ReagentsIntermediateStep 2 ReagentsFinal ProductRef
2-AminopyridineBr₂ in Acetic Acid2-Amino-5-bromopyridineHNO₃, H₂SO₄2-Amino-5-bromo-3-nitropyridine orgsyn.org
PyridineH₂O₂, Ac₂O (Oxidation)Pyridine N-oxideHNO₃, H₂SO₄4-Nitropyridine N-oxide researchgate.net
PyridineBr₂ in fuming H₂SO₄3-BromopyridineNitrating Agent3-Bromo-X-nitropyridine researchgate.net

Multi-Step Synthesis Sequences

Multi-step synthesis provides a versatile and controlled approach to constructing the 3-bromo-4-nitropyridine core and its derivatives. These sequences often involve the strategic introduction of functional groups to achieve the desired substitution pattern with high regioselectivity.

Diazotization and Substitution Pathways

A well-established and reliable method for the synthesis of 3-bromo-4-nitropyridine involves the diazotization of an appropriate aminopyridine precursor, followed by a copper-catalyzed bromination, commonly known as the Sandmeyer reaction. nih.govscbt.com This classical transformation remains a cornerstone of aromatic chemistry due to its broad applicability and relatively mild conditions. nih.gov

The typical synthetic sequence commences with the nitration of a suitable pyridine derivative to introduce the nitro group at the 4-position. The subsequent reduction of a precursor like 4-methyl-3-nitropyridine (B1297851) can yield 4-methyl-3-aminopyridine. nih.gov This amino-substituted pyridine then serves as the substrate for diazotization. The reaction is initiated by treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid such as hydrobromic acid, at low temperatures (0–5 °C) to form a diazonium salt intermediate. nih.gov

The resulting diazonium salt is often unstable and is immediately subjected to the Sandmeyer reaction. scbt.com In this step, a copper(I) bromide catalyst facilitates the displacement of the diazonium group with a bromide ion, yielding the desired 3-bromo-4-nitropyridine. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov The final step involves the treatment with hydrochloric acid to afford this compound.

A representative pathway is the conversion of 3-amino-4-nitropyridine (B85709) to 3-bromo-4-nitropyridine. The diazotization is carried out using sodium nitrite in the presence of hydrobromic acid, followed by the addition of copper(I) bromide. The reaction conditions, such as temperature and the concentration of reagents, are critical for maximizing the yield and minimizing the formation of byproducts.

Table 1: Key Steps in Diazotization-Substitution Pathway

StepReactantsReagentsProductKey Transformation
13-Aminopyridine derivativeNitrating agent (e.g., HNO₃/H₂SO₄)3-Amino-4-nitropyridineNitration
23-Amino-4-nitropyridineNaNO₂, HBr4-Nitro-3-pyridinediazonium bromideDiazotization
34-Nitro-3-pyridinediazonium bromideCuBr3-Bromo-4-nitropyridineSandmeyer Bromination
43-Bromo-4-nitropyridineHClThis compoundSalt Formation

Pyridine N-Oxide Mediated Syntheses

An alternative and often more regioselective approach to synthesizing 3-bromo-4-nitropyridine and its analogues involves the use of pyridine N-oxide intermediates. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can subsequently be removed to yield the desired pyridine derivative. google.comthermofisher.com

The synthesis typically begins with the oxidation of pyridine or a substituted pyridine to its corresponding N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). chemdad.com The resulting pyridine N-oxide is then subjected to nitration. A mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent, which selectively introduces a nitro group at the 4-position to yield 4-nitropyridine-N-oxide. thermofisher.comnih.gov This high regioselectivity is a key advantage of this method. thermofisher.com

The subsequent introduction of the bromine atom at the 3-position can be more challenging. Direct bromination of 4-nitropyridine-N-oxide can be difficult. Therefore, a common strategy involves the initial synthesis of 3-bromopyridine, which is then oxidized to 3-bromopyridine-N-oxide. Nitration of 3-bromopyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid leads to the formation of 3-bromo-4-nitropyridine-N-oxide. rsc.org

The final step in this sequence is the deoxygenation of the N-oxide. This can be accomplished using various reducing agents, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), to yield 3-bromo-4-nitropyridine. youtube.com Finally, treatment with hydrochloric acid furnishes the hydrochloride salt.

Table 2: Pyridine N-Oxide Mediated Synthesis Pathway

StepStarting MaterialReagentsIntermediate/ProductKey Transformation
13-BromopyridineOxidizing agent (e.g., m-CPBA)3-Bromopyridine-N-oxideN-Oxidation
23-Bromopyridine-N-oxideHNO₃/H₂SO₄3-Bromo-4-nitropyridine-N-oxideNitration
33-Bromo-4-nitropyridine-N-oxideDeoxygenating agent (e.g., PCl₃)3-Bromo-4-nitropyridineDeoxygenation
43-Bromo-4-nitropyridineHClThis compoundSalt Formation

One-Pot Reaction Strategies for Analogues

The development of one-pot and multicomponent reactions (MCRs) represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single reaction vessel, thereby minimizing purification steps and reducing waste. researchgate.net While a specific one-pot synthesis for this compound is not prominently reported, various one-pot strategies for the synthesis of functionalized pyridine analogues are well-documented and can be adapted for this purpose.

For instance, multicomponent reactions involving β-enaminones, aldehydes, and a nitrogen source can lead to the formation of highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.gov A pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes has been shown to produce highly functionalized hexa-substituted 1,4-dihydropyridines. nih.gov The resulting dihydropyridine (B1217469) ring can be subsequently aromatized. By carefully selecting the starting materials, it is conceivable to construct analogues of 3-bromo-4-nitropyridine with various substituents.

Another approach involves the three-component ring transformation of dinitropyridone with a ketone and a nitrogen source, which can afford nitropyridines that are otherwise difficult to synthesize. researchgate.net This method utilizes dinitropyridone as a safe synthetic equivalent of unstable nitromalonaldehyde. researchgate.net

A one-pot, three-component synthesis of α-aminophosphonates containing bromo groups has been achieved under solvent-free conditions, showcasing the potential for MCRs to incorporate halogen atoms and other functionalities into aromatic systems. researchgate.net While not directly yielding a pyridine ring, the principles of MCRs can be applied to the synthesis of pyridine analogues. For example, a one-pot synthesis of substituted furopyridines has been developed through an iodine-mediated oxidative tandem cyclization of simple enaminones. mdpi.com

These one-pot strategies offer a powerful platform for generating libraries of 3-bromo-4-nitropyridine analogues for structure-activity relationship (SAR) studies in drug discovery and materials science. The key is the judicious choice of starting materials to build the desired substitution pattern on the pyridine ring.

Process Optimization and Scalability Studies in Synthetic Routes

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires rigorous optimization of reaction conditions and a thorough assessment of scalability. Key factors that are considered include reaction time, temperature, catalyst loading, solvent selection, and safety. helgroup.com

For the diazotization-bromination pathway, optimization of the Sandmeyer reaction is crucial. helgroup.com This includes controlling the temperature to prevent the decomposition of the diazonium salt and optimizing the concentration of the copper(I) catalyst to maximize yield and minimize waste. helgroup.com The choice of solvent can also significantly impact the reaction outcome.

Pyridine N-oxide mediated syntheses also present opportunities for process optimization. The nitration step, which often uses a mixture of strong acids, requires careful control of temperature to prevent runaway reactions and ensure regioselectivity. The deoxygenation step can be optimized by screening different reducing agents to find one that is effective, cost-efficient, and produces easily removable byproducts.

A significant advancement in process optimization and scalability is the use of continuous flow chemistry. Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates (like diazonium salts), and the potential for higher throughput and automation. A comparative study between batch and continuous flow reactors for selective hydrogenation reactions highlighted that flow processes can lead to better control and efficiency. google.com The application of continuous flow technology to the Sandmeyer reaction has been explored to improve safety and efficiency. Similarly, continuous flow processes for the synthesis of pyridine N-oxides have been developed, offering a safer and more efficient alternative to batch reactors. youtube.com

The scalability of a process also depends on the cost and availability of starting materials and reagents, as well as the ease of purification of the final product. For industrial-scale synthesis, a robust and reproducible process that consistently delivers a high-purity product is paramount.

Table 3: Comparison of Batch vs. Continuous Flow Processing

FeatureBatch ProcessingContinuous Flow Processing
Scale Well-suited for small to large-scale production, but scalability can be challenging. helgroup.comIdeal for both small-scale optimization and large-scale production with easier scalability.
Safety Handling of hazardous intermediates can be risky at large scales.Improved safety due to small reaction volumes and better control over reaction parameters.
Heat & Mass Transfer Can be limited, leading to temperature gradients and potential side reactions. helgroup.comExcellent heat and mass transfer, leading to better reaction control and selectivity.
Reaction Time Often longer due to heating and cooling cycles.Typically shorter residence times, leading to higher throughput.
Automation More complex to automate.Readily amenable to automation and integration of in-line analysis.

Mechanistic Investigations and Reactivity of 3 Bromo 4 Nitropyridine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

3-Bromo-4-nitropyridine (B1272033) hydrochloride is a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions, a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The presence of the electron-withdrawing nitro group and the electronegative nitrogen atom in the pyridine (B92270) ring activates the molecule towards nucleophilic attack.

Pathways Involving Meisenheimer Complex Formation

The mechanism of SNAr reactions on 3-bromo-4-nitropyridine hydrochloride proceeds through the formation of a stabilized intermediate known as a Meisenheimer complex. acs.orgnih.gov This process involves the addition of a nucleophile to the electron-deficient pyridine ring, leading to a negatively charged intermediate where the aromaticity is temporarily broken. stackexchange.com The stability of this complex is a key factor in determining the reaction's feasibility. stackexchange.com

The formation of the Meisenheimer-type adduct is the initial step, which is then followed by the elimination of the leaving group, in this case, the bromide ion, to restore the aromaticity of the ring. acs.orgnih.gov The negative charge in the Meisenheimer complex is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group. stackexchange.com For pyridines, intermediates resulting from nucleophilic attack at the C-2 or C-4 positions are better stabilized due to resonance forms where the negative charge is located on the electronegative nitrogen atom. stackexchange.com

Influence of Substituent Electronic Effects on Reactivity

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by the electronic effects of its substituents. The strongly electron-withdrawing nitro group at the C-4 position, along with the inherent electron-deficient nature of the pyridine ring, makes the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack. stackexchange.com

Directed Nucleophilic Aromatic Substitution

While not specifically detailed for this compound in the provided search results, the concept of directed nucleophilic aromatic substitution (dSNAr) offers a potential pathway for regioselective functionalization. In dSNAr reactions, a directing group, often in the ortho position to a leaving group, facilitates the substitution reaction ortho-specifically, even without a strong electron-withdrawing group on the arene substrate. rsc.org This type of reaction has been observed in ortho-iodobenzamides in the presence of pyridine and an amine nucleophile. rsc.org Although direct evidence is not available for this compound, the principles of dSNAr suggest that the geometry and electronic environment of the substituents could potentially be exploited to control the regioselectivity of nucleophilic attack.

Studies on Nitro Group Migration Phenomena

A significant and unexpected reaction pathway observed with 3-bromo-4-nitropyridine is the migration of the nitro group. clockss.orgresearchgate.netcrossref.org In reactions with amines, in addition to the expected nucleophilic substitution products, a major product resulting from the migration of the nitro group from the 4-position to the 3-position has been identified. clockss.org This phenomenon is influenced by the reaction conditions, particularly the solvent and base used. clockss.orgresearchgate.net

The proposed mechanism for this nitro group migration involves the formation of an anionic intermediate, which then undergoes the addition of a second molecule of the nucleophile. researchgate.net This is followed by the migration of the nitro group, potentially through a three-membered ring intermediate formed by the loss of the bromide ion. researchgate.net Studies have shown that nitro-group migration tends to occur in polar aprotic solvents. clockss.org

Table 1: Effect of Solvent and Base on Nitro Group Migration in the Reaction of 3-Bromo-4-nitropyridine with an Amine

SolventBaseTemperature (°C)Time (h)Major Product
DMSOTEA9012Nitro-group Migration Product
THFTEA7016Expected Substitution Product

Data synthesized from a study by Yao et al. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can also serve as a substrate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are widely used in organic synthesis. scielo.brnih.gov These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to form the desired product and regenerate the catalyst. mdpi.com

While specific examples detailing the use of this compound in all types of palladium-catalyzed coupling reactions were not abundant in the search results, its structure suggests its suitability as a substrate. The carbon-bromine bond can readily undergo oxidative addition to a palladium(0) center. The reactivity and success of such coupling reactions would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. mdpi.comnih.gov For instance, in the context of Suzuki reactions, various palladium catalysts like Pd(PPh₃)₄ and [PdCl₂(dppf)·CH₂Cl₂] have been successfully employed for the coupling of bromo-pyridines with boronic acids. scielo.br

The presence of the 2-amino group in similar substrates like 3-bromo-2-aminopyridine can present challenges, such as chelation of the palladium catalyst, which may hinder the reaction. nih.gov However, the use of specific ligands like RuPhos and BrettPhos has been shown to overcome these challenges and allow for efficient C,N-cross coupling. nih.gov

Suzuki, Heck, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, possessing a bromo substituent, is a suitable substrate for such transformations, including the Suzuki, Heck, and Stille couplings. These reactions allow for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

The Suzuki coupling involves the reaction of the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. While specific studies on this compound are not extensively detailed in the literature, the reactivity of similar compounds, such as 3-bromopyridine (B30812) and other halo-nitropyridines, provides insight into its potential applications. For instance, the Suzuki-Miyaura coupling of 3-bromopyridine with potassium phenyltrifluoroborate has been optimized in aqueous media, demonstrating the feasibility of coupling at the 3-position of the pyridine ring. The electron-withdrawing nitro group in 3-bromo-4-nitropyridine is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. This reaction is a valuable method for the synthesis of substituted alkenes. The reactivity of bromopyridines in the Heck reaction is well-established, and the presence of the electron-withdrawing nitro group in 3-bromo-4-nitropyridine would likely facilitate the reaction.

The Stille coupling utilizes an organotin compound as the coupling partner for the bromopyridine, again catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide variety of functional groups. The coupling of various organostannanes with halo-pyridines has been successfully demonstrated.

Coupling ReactionCoupling PartnerTypical CatalystGeneral Product
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd(PPh₃)₄, Pd(OAc)₂3-Aryl/Vinyl-4-nitropyridine
Heck ReactionAlkenePd(OAc)₂, PdCl₂(PPh₃)₂3-Vinyl-4-nitropyridine
Stille CouplingOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄, PdCl₂(PPh₃)₂3-Substituted-4-nitropyridine

Reduction of the Nitro Moiety to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up avenues for further functionalization, such as diazotization and subsequent substitution reactions, or the synthesis of fused heterocyclic systems. The resulting 3-bromo-4-aminopyridine is a valuable synthetic intermediate.

A common method for the reduction of aromatic nitro groups is catalytic hydrogenation. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. It is important to consider the potential for hydrodebromination (loss of the bromine atom) as a side reaction, which can sometimes be minimized by careful selection of the catalyst and reaction conditions.

Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or ammonium chloride solution are effective for the reduction of nitroarenes. More modern and chemoselective methods have also been developed. For example, the use of tetrahydroxydiboron [B₂(OH)₄] with an organocatalyst has been shown to be a metal-free and highly selective method for the reduction of aromatic nitro compounds, tolerating sensitive functional groups such as halogens.

Reducing Agent/MethodTypical ConditionsAdvantagesPotential Side Reactions
Catalytic Hydrogenation (e.g., Pd/C, H₂)H₂ gas, solvent (e.g., ethanol, ethyl acetate)Clean reaction, high yieldsHydrodebromination
Tin(II) Chloride (SnCl₂)Concentrated HCl, heatEffective for many nitroarenesRequires stoichiometric amounts of metal salt
Iron (Fe) PowderAcetic acid or NH₄Cl, heatInexpensive and effectiveHeterogeneous reaction, workup can be tedious
Tetrahydroxydiboron (B₂(OH)₄)Organocatalyst, room temperatureMetal-free, highly chemoselectiveReagent cost

Oxidative Transformations of the Pyridine Nucleus

The pyridine nitrogen in 3-bromo-4-nitropyridine is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation significantly alters the electronic properties and reactivity of the pyridine ring. The oxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.

The resulting 3-bromo-4-nitropyridine N-oxide exhibits modified reactivity. The N-oxide group is a strong electron-donating group through resonance, which activates the C2 and C4 positions towards electrophilic attack. However, the strong electron-withdrawing nature of the nitro group at the 4-position deactivates this position. Therefore, electrophilic substitution would be directed to the C2 position.

Furthermore, the N-oxide functionality enhances the susceptibility of the pyridine ring to nucleophilic substitution, particularly at the C4 position. The nitro group in 4-nitropyridine (B72724) N-oxide is known to be readily displaced by various nucleophiles. researchgate.net This provides a synthetic route to a variety of 4-substituted 3-bromopyridine N-oxides, which can then be deoxygenated to the corresponding pyridines.

TransformationTypical ReagentEffect on Reactivity
N-Oxidationm-CPBA, H₂O₂/AcOHActivates C2 and C4 to electrophilic attack; Activates C4 to nucleophilic attack
Deoxygenation of N-oxidePCl₃, PPh₃Restores the pyridine nucleus

Advanced Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 3-Bromo-4-nitropyridine (B1272033) hydrochloride, the absorption of UV-Vis radiation would be expected to promote valence electrons from lower-energy molecular orbitals (ground state) to higher-energy molecular orbitals (excited state). The structure of the molecule, containing a pyridine (B92270) ring, a nitro group (-NO₂), and a bromine atom, dictates the nature of these transitions.

The primary electronic transitions anticipated for this compound are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The aromatic pyridine ring and the nitro group both contain extensive π-electron systems. These transitions are typically characterized by high molar absorptivity (ε) and are expected to occur in the UV region.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the nitro group or the ring nitrogen, to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are generally of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity.

Protonation of the pyridine nitrogen to form the hydrochloride salt would likely induce a hypsochromic (blue) shift in the absorption maxima associated with the pyridine ring, due to the stabilization of the n-orbital electrons, making their excitation to a π* orbital more difficult.

Without experimental data, a definitive data table of absorption maxima (λmax) cannot be provided. However, a hypothetical table based on related compounds is presented below for illustrative purposes.

Interactive Data Table: Expected UV-Vis Absorption Characteristics

Transition Type Associated Chromophore(s) Expected Wavelength Region Expected Molar Absorptivity (ε)
π → π* Pyridine ring, Nitro group 200-300 nm High (>10,000 L mol⁻¹ cm⁻¹)

Mass Spectrometry for Structural Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of 3-Bromo-4-nitropyridine hydrochloride (C₅H₄BrClN₂O₂) is 239.45 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of two major isotopes for both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region would exhibit a characteristic isotopic pattern, confirming the presence of these halogens. The most abundant peak in this cluster would likely correspond to the [C₅H₄⁷⁹BrN₂O₂³⁵Cl]⁺ species.

While a definitive fragmentation pathway can only be confirmed experimentally, logical fragmentation steps for structural elucidation would include:

Loss of hydrogen chloride (HCl, 36.46 u) from the parent ion.

Loss of the nitro group (NO₂, 46.01 u).

Loss of a bromine radical (Br•, 79/81 u).

Cleavage of the pyridine ring, leading to smaller charged fragments.

A table of potential major fragments is outlined below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value (for ⁷⁹Br, ³⁵Cl) Identity of Fragment Plausible Origin
238/240/242 [C₅H₃⁷⁹BrN₂O₂³⁵Cl]⁺• Molecular Ion [M]⁺•
203 [C₅H₃⁷⁹BrN₂O₂]⁺ Loss of HCl
157 [C₅H₃⁷⁹BrN]⁺ Loss of HCl and NO₂

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, including precise bond lengths, bond angles, and details of the crystal packing. To date, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, the following sections describe the type of information that would be obtained from such a study.

An X-ray diffraction study would precisely determine the conformation of the 3-Bromo-4-nitropyridine cation. Key parameters to be determined include:

Planarity of the Pyridine Ring: The deviation of the ring atoms from a mean plane would be quantified.

Orientation of the Nitro Group: The dihedral angle between the plane of the nitro group and the plane of the pyridine ring is a critical conformational feature. Significant twisting may occur to alleviate steric strain between the nitro group and the adjacent bromine atom.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-N, N-O) and angles would confirm the connectivity and reveal any distortions from idealized geometries due to electronic or steric effects.

Interactive Data Table: Key Dihedral Angles for Analysis

Angle Definition Description Expected Value Range (degrees)
C(3)-C(4)-N(nitro)-O(1) Torsion angle defining the twist of the nitro group 20 - 60 (highly twisted)

The crystal packing is dictated by a network of intermolecular interactions that stabilize the three-dimensional lattice. In the case of this compound, the following interactions would be of primary interest:

Hydrogen Bonding: The protonated pyridine nitrogen (N⁺-H) is a strong hydrogen bond donor. It would be expected to form a strong hydrogen bond with the chloride anion (Cl⁻), creating a primary N⁺-H···Cl⁻ motif that would likely be a defining feature of the crystal packing.

Halogen Bonding: The bromine atom, being electrophilic at its polar region (the σ-hole), could act as a halogen bond donor, potentially interacting with the chloride anion or the oxygen atoms of the nitro group from a neighboring molecule.

Analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are instrumental in predicting the geometry, reactivity, and spectroscopic properties of compounds like 3-Bromo-4-nitropyridine (B1272033) hydrochloride. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for such analyses, often paired with basis sets like 6-311G(d,p) to ensure reliable results. nih.govresearchgate.net

The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 3-Bromo-4-nitropyridine hydrochloride, this calculation would yield precise information on bond lengths, bond angles, and dihedral angles.

Theoretical calculations on similar pyridine (B92270) derivatives have demonstrated that DFT methods can accurately predict these structural parameters. ekb.eg The optimized geometry provides the foundation for all subsequent computational analyses, ensuring that properties are calculated for the most realistic molecular conformation.

Table 1: Key Structural Parameters for Theoretical Analysis

Parameter Description Significance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Br, C-N, N-O). Indicates the strength and type of chemical bonds.
Bond Angles The angle formed between three connected atoms. Defines the molecule's shape and steric environment.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and greater chemical reactivity. researchgate.net For 3-Bromo-4-nitropyridine, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and enhanced reactivity. researchgate.net

Table 2: Concepts in Frontier Molecular Orbital Theory

Orbital/Concept Role in Chemical Reactions Implication
HOMO Electron-donating orbital The site of electrophilic attack.
LUMO Electron-accepting orbital The site of nucleophilic attack.

| HOMO-LUMO Gap (ΔE) | Energy required for electronic excitation. | A smaller gap correlates with higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites. ekb.eg The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow: Regions of negative potential, rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the pyridine ring.

Fukui function analysis provides a more quantitative measure of an atom's reactivity within a molecule than MEP mapping. scholarsresearchlibrary.com It helps to identify which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. The analysis is based on the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for a precise, atom-by-atom quantification of reactivity, which is crucial for predicting how the molecule will behave in complex chemical environments. mdpi.com

The insights gained from MEP and Fukui function analyses are directly applicable to predicting the regioselectivity of chemical reactions. For substituted pyridines, determining the most likely site of attack for an incoming reagent is essential for synthetic planning. Computational modeling can predict transition-state energies to optimize and understand regioselectivity. By identifying the most electron-rich and electron-poor sites, these theoretical tools allow chemists to anticipate whether a nucleophile will attack a specific carbon atom on the pyridine ring or if an electrophile will coordinate with the nitro group, thereby guiding synthetic strategies to achieve desired products.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular interactions, and the stability of a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions, measured as stabilization energy (E(2)), reveals the extent of electron delocalization.

Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.in Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. ias.ac.inresearchgate.net While specific experimental or theoretical studies on the NLO properties of this compound are not extensively available in the reviewed literature, the computational methodologies applied to similar pyridine derivatives can be described.

Theoretical investigations of NLO properties typically involve the calculation of molecular polarizability (α) and hyperpolarizability (β and γ). nih.gov These parameters quantify the response of a molecule to an external electric field. For organic molecules, a large hyperpolarizability value is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. ymerdigital.com

In the case of molecules like substituted pyridines, DFT calculations using functionals such as B3LYP are commonly employed to optimize the molecular geometry and compute the NLO properties. researchgate.netniscpr.res.in The dipole moment (μ) and the first-order hyperpolarizability (β) are key indicators of a molecule's potential as an NLO material. researchgate.net For instance, studies on other pyridine derivatives have shown that the strategic placement of substituents can significantly influence these properties. ias.ac.innih.gov

Table 1: Theoretical Parameters Calculated in NLO Studies of Pyridine Derivatives This table is illustrative of the types of data generated in computational NLO studies. Specific values for this compound are not available in the public literature.

Parameter Description Computational Method
Dipole Moment (μ) A measure of the molecule's overall polarity. DFT (e.g., B3LYP)
Polarizability (α) The measure of how easily an electron cloud is distorted by an external electric field. DFT (e.g., B3LYP)
First Hyperpolarizability (β) A measure of the second-order NLO response. DFT (e.g., B3LYP)

No specific data is available for this compound.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed insights into the dynamic behavior of molecules, including conformational changes, interactions with other molecules, and reaction mechanisms. ucl.ac.uk

For halogenated compounds, MD simulations have been effectively used to study interactions such as halogen bonding, where a halogen atom acts as an electrophilic species. nih.govnih.gov These simulations can model the formation and stability of halogen bonds in various environments, which is crucial for understanding their role in crystal engineering and biological systems. nih.gov A simulation protocol for modeling halogen bonding might involve the inclusion of a charged extra point to accurately represent the anisotropic charge distribution on the halogen atom. nih.gov

While specific MD simulation studies focused on this compound are not found in the surveyed literature, the methodology is well-suited to explore its behavior. For example, MD simulations could be employed to:

Investigate the conformational preferences of the molecule in different solvents.

Study the interaction of the molecule with biological macromolecules to understand potential mechanisms of action if it were being considered as a ligand. mdpi.com

Simulate its behavior in the solid state to understand crystal packing and intermolecular interactions.

Reactive force field (ReaxFF) molecular dynamics is a specific type of MD that can model chemical reactions. ucl.ac.uk Such simulations could, in principle, be used to study the reactivity and degradation pathways of nitropyridine compounds under various conditions. ucl.ac.ukucl.ac.uk

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound This table outlines the kind of information that could be obtained from MD simulations.

Simulation Focus Potential Insights Gained
Solvation Studies Understanding of solubility and solvent effects on molecular conformation.
Protein-Ligand Interactions Elucidation of binding modes and interaction energies with biological targets. mdpi.com
Crystal Packing Analysis Prediction of crystal structure and understanding of intermolecular forces in the solid state.

No specific simulation data is available for this compound.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites on the 3-bromo-4-nitropyridine (B1272033) hydrochloride scaffold makes it an exceptional starting material for the synthesis of complex, fused heterocyclic systems. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the electron-withdrawing nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions at both the 2- and 4-positions. The bromine atom at the 3-position, while less activated towards SNAr, serves as a convenient handle for cross-coupling reactions.

A significant application of this building block is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. These scaffolds are of considerable interest due to their presence in a variety of biologically active compounds, including kinase inhibitors. The synthesis often commences with the nucleophilic displacement of a group at the 2-position of a pyridine ring with a hydrazine (B178648) derivative, followed by intramolecular cyclization. While direct use of 3-bromo-4-nitropyridine hydrochloride for this transformation is less common, its derivatives are instrumental. For instance, after suitable functionalization, the core structure can be elaborated into these fused systems.

Furthermore, the reactivity of 3-bromo-4-nitropyridine allows for sequential, site-selective reactions to build up molecular complexity. For example, a nucleophilic substitution at the 4-position can be followed by a palladium-catalyzed cross-coupling reaction at the 3-position, enabling the introduction of diverse substituents and the subsequent annulation of additional rings. This stepwise approach provides a high degree of control over the final structure of the complex heterocyclic system.

One notable reaction is the unexpected nitro-group migration that can occur during nucleophilic substitution reactions with amines, leading to the formation of rearranged products. This unique reactivity, while potentially complicating some synthetic designs, also opens up avenues for the synthesis of novel, substituted aminopyridines that can serve as precursors to other complex heterocyclic structures.

Role in the Synthesis of Polysubstituted Pyridines and Pyrazines

The synthesis of polysubstituted pyridines is a cornerstone of medicinal and materials chemistry, and this compound provides a powerful entry point to this class of compounds. The differential reactivity of the positions on the pyridine ring allows for a programmed introduction of various functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for the functionalization of the 3-position. The bromine atom can be readily coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl groups. This can be performed in a sequential manner with nucleophilic substitution at the 4-position to generate highly decorated pyridine rings. The nitro group at the 4-position is a strong activating group for nucleophilic aromatic substitution, allowing for the facile introduction of amines, alkoxides, and other nucleophiles.

The synthesis of pyrazines, specifically pyridopyrazines, from this compound is a more complex transformation that typically involves the generation of a 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine (B372788) intermediate. A plausible synthetic route involves the reduction of the nitro group to an amino group, followed by a nucleophilic substitution of the bromine atom to introduce a second amino group. For example, reduction of a 3-bromo-4-nitropyridine derivative can yield a 4-amino-3-bromopyridine. Subsequent amination at the 3-position, potentially via a copper- or palladium-catalyzed process, would furnish the required 3,4-diaminopyridine. This diamine can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound to form the fused pyrazine (B50134) ring of the pyrido[3,4-b]pyrazine (B183377) system.

Starting Material Reaction Sequence Product Class Key Intermediates
3-Bromo-4-nitropyridine1. Nucleophilic Aromatic Substitution (at C4) 2. Suzuki-Miyaura Coupling (at C3)Polysubstituted Pyridines3-Bromo-4-substituted-nitropyridine
3-Bromo-4-nitropyridine1. Reduction of nitro group 2. Amination (at C3) 3. CyclocondensationPyrido[3,4-b]pyrazines3,4-Diaminopyridine

Precursor for Bioactive Molecules (General Synthetic Strategies)

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile precursor for a variety of bioactive molecules, particularly kinase inhibitors. researchgate.net The general synthetic strategy often involves using the inherent reactivity of the molecule to build a core structure that can be further elaborated with pharmacophoric groups.

A common approach is to utilize the 3-bromo-4-nitropyridine core to construct a bicyclic or polycyclic system, which then serves as the central scaffold of the drug candidate. For instance, in the synthesis of certain tyrosine kinase inhibitors, a key step can be the coupling of a substituted aniline (B41778) with the 4-position of the pyridine ring via nucleophilic aromatic substitution. The nitro group can then be reduced to an amine, which can be acylated or further functionalized. The bromine at the 3-position can be used in a subsequent cross-coupling reaction to introduce another key fragment of the molecule.

The synthesis of analogues of the Bcr-Abl kinase inhibitor Dasatinib provides a relevant example of the strategic use of substituted pyridines. While not a direct synthesis from this compound, the methodologies for constructing the core of such inhibitors often rely on the principles of sequential functionalization of a highly substituted pyridine ring. asianpubs.orgrsc.org The ability to introduce diverse substituents at the 3- and 4-positions of the pyridine ring is crucial for exploring the structure-activity relationship (SAR) of these inhibitors.

Bioactive Target Class General Synthetic Strategy Key Reactions
Kinase InhibitorsSequential functionalization of the pyridine ring to build a core scaffold.Nucleophilic Aromatic Substitution, Reduction of Nitro Group, Cross-Coupling Reactions, Amide Coupling.
Anticancer AgentsConstruction of fused heterocyclic systems with specific pharmacophores.Cyclocondensation, Multi-component Reactions.

Utilization in the Preparation of Advanced Materials

The application of this compound extends beyond medicinal chemistry into the realm of materials science, particularly in the development of organic electronic materials such as those used in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes it an attractive component for electron-transporting materials (ETMs) or as a part of the emissive layer in OLEDs.

While direct polymerization of this compound is not a common approach for creating conductive polymers, its derivatives can be used as monomers in polymerization reactions. For example, after conversion of the nitro group and substitution of the bromine atom through cross-coupling reactions, the resulting functionalized pyridine can be incorporated into a polymer backbone. The electronic properties of the resulting polymer can be tuned by the nature of the substituents introduced.

In the context of small molecule organic semiconductors, this compound can serve as a starting material for the synthesis of hole-transporting materials (HTMs). For instance, a synthetic strategy could involve a Suzuki coupling at the 3-position to introduce a hole-transporting moiety like a pyrene (B120774) or triphenylamine (B166846) derivative. Subsequent modification of the 4-position would complete the synthesis of the target material. The pyridine core in such molecules can influence the HOMO and LUMO energy levels, which are critical for efficient charge injection and transport in OLED devices. rsc.orgpages.dev

Applications in Total Synthesis of Target Molecules

The use of this compound as a key building block in the total synthesis of complex natural products is an area of growing interest. Its pre-functionalized nature can significantly shorten synthetic routes and provide a strategic entry point into the core of a target molecule.

While specific examples of its application in the total synthesis of a named natural product are not yet widely reported, its potential is evident. Many marine alkaloids and other complex natural products feature highly substituted pyridine or piperidine (B6355638) rings. A synthetic strategy for such a target could involve the use of this compound to establish the core pyridine structure early in the synthesis. The existing functional groups would then be elaborated to construct the remainder of the molecule. For instance, the nitro group could be reduced to an amine, which could then be used to form a new ring system. The bromine atom could be used in a late-stage cross-coupling reaction to introduce a complex side chain.

The antipsychotic drug Aripiprazole, for example, contains a dichlorophenylpiperazine moiety. While its industrial synthesis may not start from this compound, a retrosynthetic analysis could envision a route where a related substituted pyridine is a key intermediate. The principles of regioselective functionalization that are central to the chemistry of this compound are highly relevant to the construction of such complex pharmaceutical agents.

Development of Radiolabeled Tracers for Imaging Research

A particularly significant application of 3-bromo-4-nitropyridine derivatives is in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (18F).

A key challenge in the synthesis of 18F-labeled tracers is the introduction of the fluorine-18 atom into the molecule under the constraints of its short half-life (approximately 110 minutes). Nucleophilic radiofluorination is a common method for this purpose. Research has shown that 3-bromo-4-nitropyridine N-oxide is an excellent precursor for the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine.

In this approach, the pyridine N-oxide is activated towards nucleophilic attack. The reaction of 3-bromo-4-nitropyridine N-oxide with [18F]fluoride results in the displacement of the bromine atom to yield [18F]3-fluoro-4-nitropyridine N-oxide. This reaction proceeds in moderate yield at room temperature, which is highly advantageous for radiolabeling. The resulting radiolabeled intermediate is then rapidly converted to [18F]3-fluoro-4-aminopyridine via catalytic hydrogenation. This two-step, one-pot procedure provides a novel and efficient method for the synthesis of this important radiolabeled building block, which can be incorporated into more complex molecules for PET imaging of various biological targets.

Radiotracer Synthesis Precursor Reaction Radiolabeled Intermediate Final Product
[18F]3-fluoro-4-aminopyridine3-Bromo-4-nitropyridine N-oxide1. Nucleophilic Radiofluorination with [18F]F- 2. Catalytic Hydrogenation[18F]3-fluoro-4-nitropyridine N-oxide[18F]3-fluoro-4-aminopyridine

This compound is a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its well-defined reactivity allows for the controlled and sequential introduction of a variety of functional groups, enabling the construction of complex molecular architectures. From the synthesis of intricate heterocyclic systems and polysubstituted pyridines to its role as a precursor for bioactive molecules, advanced materials, and radiolabeled tracers, this compound has demonstrated its broad utility. As synthetic methodologies continue to advance, the applications of this compound are poised to expand even further, solidifying its importance as a key tool in the synthetic chemist's arsenal.

Green Chemistry Principles in the Synthesis of Halonitropyridines

Atom Economy Maximization in Synthetic Routes

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in incorporating atoms from the reactants into the desired product. The ideal atom economy is 100%, signifying that all reactant atoms are found in the final product, with no atoms wasted as byproducts.

C₅H₄BrN + HNO₃ → C₅H₃BrN₂O₂ + H₂O

To form the hydrochloride salt, the resulting 3-bromo-4-nitropyridine (B1272033) is then treated with hydrochloric acid (HCl):

C₅H₃BrN₂O₂ + HCl → C₅H₄BrClN₂O₂

The atom economy for this two-step process can be calculated as follows:

Interactive Data Table: Atom Economy Calculation for the Synthesis of 3-Bromo-4-nitropyridine hydrochloride

ReactantMolecular Weight ( g/mol )Atoms Incorporated into Product
3-Bromopyridine (B30812) (C₅H₄BrN)157.99All
Nitric Acid (HNO₃)63.01NO₂
Hydrochloric Acid (HCl)36.46All
Total Reactant Mass 257.46
Product Molecular Weight ( g/mol )
This compound (C₅H₄BrClN₂O₂)239.45
Water (H₂O)18.02

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (239.45 / 257.46) x 100 ≈ 93.0%

While this route exhibits a relatively high atom economy, the generation of water as a stoichiometric byproduct prevents it from reaching 100%. Alternative synthetic strategies that involve addition reactions rather than substitutions would theoretically offer higher atom economies. However, the direct addition of both a nitro and a bromo group to the pyridine (B92270) ring in the desired orientation is synthetically challenging.

Reduction or Avoidance of Derivatization Steps

In the synthesis of 3-bromo-4-nitropyridine from 3-bromopyridine, the direct nitration of the pyridine ring is often possible without the need for protecting groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen deactivates the ring towards electrophilic substitution, but the reaction can be driven to completion under appropriate conditions.

However, in some synthetic approaches to substituted pyridines, derivatization is employed. For instance, if a synthetic route were to start from a more functionalized pyridine precursor, protecting groups might be necessary. For example, the synthesis of a related compound, 3-bromo-4-methylpyridine, has been reported via a route that involves the reduction of a nitro group to an amine, followed by a Sandmeyer-type reaction. This multi-step process can be considered a form of functional group interconversion that could potentially be avoided by a more direct C-H functionalization approach.

The direct C-H functionalization of pyridine is a burgeoning area of research that holds the promise of eliminating the need for pre-functionalized starting materials and, consequently, derivatization steps. While challenging due to the inherent reactivity of the pyridine ring, successful direct C-H bromination and nitration would represent a significant advancement in the green synthesis of compounds like 3-bromo-4-nitropyridine.

Use of Safer Solvents and Auxiliary Substances

The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, toxic, and environmentally persistent. The ideal green solvent is non-toxic, non-flammable, readily available, and easily recycled.

In the nitration of 3-bromopyridine, concentrated sulfuric acid is often used as both a catalyst and a solvent. While effective, it is a highly corrosive and hazardous substance that generates a significant amount of acidic waste upon neutralization. The use of large volumes of chlorinated solvents like dichloromethane (B109758) for extraction and purification also poses environmental and health risks.

Research into greener alternatives for nitration reactions is ongoing. Some promising approaches for the synthesis of halonitropyridines include:

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvent and catalyst and are often recyclable.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent medium for certain reactions. After the reaction, it can be easily removed by depressurization.

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. This can sometimes be achieved by heating the reactants together or by using one of the reactants as the solvent.

For the bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. Safer brominating agents, such as N-bromosuccinimide (NBS), can be used as an alternative. Furthermore, generating the brominating agent in situ from less hazardous precursors can minimize the risks associated with handling and storing elemental bromine.

Design for Energy Efficiency in Reaction Processes

The nitration of 3-bromopyridine is typically an exothermic reaction that requires careful temperature control, often at reduced temperatures, to prevent runaway reactions and the formation of unwanted byproducts. However, the subsequent work-up and purification steps, such as distillation and crystallization, can be energy-intensive.

To improve energy efficiency in the synthesis of this compound, several strategies can be employed:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. rsc.orgresearchgate.netnih.govresearchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds.

Catalyst Optimization: The use of highly active catalysts can enable reactions to be carried out under milder conditions, reducing the need for high temperatures and pressures.

Catalytic Methodologies for Enhanced Sustainability

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled and reused. The use of catalysts can also lead to higher selectivity, reducing the formation of byproducts.

The traditional nitration of 3-bromopyridine uses a stoichiometric amount of sulfuric acid as a catalyst. This generates a large amount of acidic waste. Greener catalytic alternatives are being actively explored:

Solid Acid Catalysts: Zeolites, clays, and ion-exchange resins are solid materials with acidic properties that can catalyze nitration reactions. researchgate.netnih.gov They offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their recovery and reuse. For example, a solid catalyst could be used in a liquid-phase reaction.

For the bromination step, if the synthesis were to proceed via the bromination of 4-nitropyridine (B72724), catalytic methods could also be employed. Transition metal catalysts, for instance, have been shown to be effective for the C-H bromination of certain aromatic compounds, offering a more direct and potentially more sustainable route.

Waste Prevention and Minimization Strategies

The first principle of green chemistry is to prevent the formation of waste in the first place. This is a holistic approach that encompasses all aspects of a chemical process, from the choice of starting materials to the final purification of the product.

In the synthesis of this compound, the primary waste stream is the acidic aqueous solution generated during the work-up of the nitration reaction. This waste stream contains sulfuric acid, unreacted nitric acid, and various organic byproducts.

Strategies for waste prevention and minimization in this synthesis include:

Recycling of Sulfuric Acid: In an industrial setting, the spent sulfuric acid can be concentrated and recycled, although this is an energy-intensive process.

Use of Alternative Nitrating Agents: As mentioned earlier, reagents like dinitrogen pentoxide (N₂O₅) can be used for nitration, producing nitric acid as the only byproduct, which can be more easily recovered and reused. seplite.com

Process Optimization: Careful optimization of reaction conditions (temperature, reaction time, stoichiometry of reagents) can maximize the yield of the desired product and minimize the formation of byproducts, thus reducing waste.

Wastewater Treatment: The aqueous waste streams from the synthesis of pyridine derivatives can be treated using various methods, including adsorption on activated carbon or specialized resins, distillation, or advanced oxidation processes to remove organic contaminants before discharge. seplite.comresearchgate.netmdpi.com

By systematically applying these green chemistry principles, the synthesis of this compound and other halonitropyridines can be made more sustainable, reducing their environmental footprint and contributing to a greener chemical industry.

Q & A

How can researchers design an efficient synthetic route for 3-Bromo-4-nitropyridine hydrochloride?

Methodological Answer:
A two-step approach is typically employed:

Nitration of 3-Bromopyridine : Use a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselective nitration at the 4-position. Monitor reaction progress via TLC (silica gel, hexane:EtOAc = 3:1).

Hydrochloride Salt Formation : React the nitrated intermediate with concentrated HCl in anhydrous ethanol. Crystallize the product at 4°C to enhance purity (>95% by HPLC) .
Key Challenge : Competing bromine displacement during nitration may require careful stoichiometric control (1:1.2 substrate-to-nitration agent ratio) to minimize byproducts like 3-nitropyridine .

What advanced purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:

  • Recrystallization : Use a mixed solvent system (e.g., ethanol:water = 4:1) to optimize crystal growth.
  • Column Chromatography : For trace impurities (<2%), employ silica gel with a gradient elution (hexane → EtOAc + 1% acetic acid).
  • HPLC-Prep : Utilize reverse-phase C18 columns (acetonitrile:water + 0.1% TFA) for analytical validation (purity >98%) .
    Data Contradiction Note : Some protocols report lower yields (~60%) with HPLC due to solubility limitations, suggesting recrystallization as a primary method .

How can researchers resolve contradictions in reported regioselectivity during nitration?

Methodological Answer:
Discrepancies in nitration outcomes (e.g., 4-nitro vs. 2-nitro derivatives) often arise from:

  • Substrate Purity : Trace moisture in 3-bromopyridine can alter reaction pathways. Pre-dry the substrate over molecular sieves.
  • Acid Composition : Higher H₂SO₄ concentrations (≥90%) favor 4-nitro selectivity by stabilizing the nitronium ion.
  • Kinetic vs. Thermodynamic Control : Low temperatures (0°C) favor kinetic 4-nitro products, while higher temperatures (25°C) may shift to 2-nitro via rearrangement. Validate regiochemistry via ¹H NMR (pyridyl proton splitting patterns) .

What mechanistic insights explain competing side reactions in bromide displacement?

Methodological Answer:
Bromide displacement during nitration is mediated by:

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing bromine group deactivates the ring, but steric hindrance at the 3-position directs nitration to the 4-position.
  • SNAr Pathways : In polar aprotic solvents (e.g., DMF), bromine may act as a leaving group, forming 4-nitropyridine. Mitigate this by using non-polar solvents (e.g., H₂SO₄) and short reaction times (<2 hours) .
    Advanced Validation : Computational modeling (DFT) can predict transition-state energies to optimize regioselectivity .

How should researchers analyze and validate the hydrochloride salt form?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm protonation at the pyridine nitrogen (downfield shift of N–H signal at δ ~14 ppm in DMSO-d₆).
  • HPLC-MS : Use a C18 column with ESI-MS to detect molecular ions ([M+H]⁺ = 237.3 m/z for C₅H₃BrN₂O₂·HCl).
  • Elemental Analysis : Verify Br and Cl content (±0.3% deviation) .

What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all steps.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal.
  • First Aid : For skin contact, rinse immediately with 10% ethanol/water (vol/vol) to hydrolyze reactive intermediates .

How can researchers address discrepancies in reported melting points?

Methodological Answer:
Reported melting points (mp) vary due to:

  • Hydration State : Anhydrous vs. monohydrate forms (e.g., mp 249–254°C vs. 230–235°C). Characterize via TGA/DSC.
  • Impurity Profiles : Residual solvents (e.g., ethanol) depress mp. Use Karl Fischer titration to confirm water content (<0.1%) .

What applications justify further research on this compound?

Methodological Answer:

  • Pharmaceutical Intermediates : Serve as a precursor for kinase inhibitors (e.g., pyridine-based scaffolds in oncology).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl derivatives for material science .
    Research Gap : Limited data exist on its metabolic stability in biological systems, warranting ADME studies .

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3-Bromo-4-nitropyridine hydrochloride
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3-Bromo-4-nitropyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.